ethyl N-acetyl-2-[(3-acetylphenyl)amino]-3,3,3-trifluoroalaninate
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Overview
Description
Ethyl N-acetyl-2-[(3-acetylphenyl)amino]-3,3,3-trifluoroalaninate is a synthetic organic compound with the molecular formula C15H17F3N2O4 It is characterized by the presence of an ethyl ester group, an acetylamino group, and a trifluoromethyl group attached to an alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-acetyl-2-[(3-acetylphenyl)amino]-3,3,3-trifluoroalaninate typically involves the following steps:
Formation of the Alanine Derivative: The starting material, alanine, is first converted into its trifluoromethyl derivative through a series of reactions involving trifluoroacetic anhydride and a suitable base.
Acetylation: The trifluoromethyl alanine derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with 3-Acetylphenylamine: The acetylated alanine derivative is coupled with 3-acetylphenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-acetyl-2-[(3-acetylphenyl)amino]-3,3,3-trifluoroalaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl N-acetyl-2-[(3-acetylphenyl)amino]-3,3,3-trifluoroalaninate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl N-acetyl-2-[(3-acetylphenyl)amino]-3,3,3-trifluoroalaninate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetylamino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(3-acetylphenyl)-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]alaninate
- 3-Acetylquinoline Derivatives
- 1-(Acyl/aroyl)-3-(substituted)thioureas
Uniqueness
Ethyl N-acetyl-2-[(3-acetylphenyl)amino]-3,3,3-trifluoroalaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, sets it apart from other similar compounds, enhancing its stability and reactivity.
Properties
Molecular Formula |
C15H17F3N2O4 |
---|---|
Molecular Weight |
346.30 g/mol |
IUPAC Name |
ethyl 2-acetamido-2-(3-acetylanilino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C15H17F3N2O4/c1-4-24-13(23)14(15(16,17)18,19-10(3)22)20-12-7-5-6-11(8-12)9(2)21/h5-8,20H,4H2,1-3H3,(H,19,22) |
InChI Key |
FINRKESATNZFMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC(=C1)C(=O)C)NC(=O)C |
Origin of Product |
United States |
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